molecular formula C8H10N4O3 B8684869 N'-(3-methyl-5-nitropyridin-2-yl)acetohydrazide

N'-(3-methyl-5-nitropyridin-2-yl)acetohydrazide

Cat. No. B8684869
M. Wt: 210.19 g/mol
InChI Key: HXTKJUJJTJXIET-UHFFFAOYSA-N
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Description

N'-(3-methyl-5-nitropyridin-2-yl)acetohydrazide is a useful research compound. Its molecular formula is C8H10N4O3 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality N'-(3-methyl-5-nitropyridin-2-yl)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(3-methyl-5-nitropyridin-2-yl)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N'-(3-methyl-5-nitropyridin-2-yl)acetohydrazide

Molecular Formula

C8H10N4O3

Molecular Weight

210.19 g/mol

IUPAC Name

N'-(3-methyl-5-nitropyridin-2-yl)acetohydrazide

InChI

InChI=1S/C8H10N4O3/c1-5-3-7(12(14)15)4-9-8(5)11-10-6(2)13/h3-4H,1-2H3,(H,9,11)(H,10,13)

InChI Key

HXTKJUJJTJXIET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NNC(=O)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension 2-hydrazinyl-3-methyl-5-nitropyridine (Step 67.1) (33.2 g, 198 mmol) in dioxane (175 mL) was added Ac2O (20.5 mL, 217 mmol) and the reaction was stirred at RT for min. The reaction mixture was poured onto ice-water and stirred for 1 hr at 0° C. The precipitate was collected by filtration, washed with H2O and Et2O, and dried under reduced pressure at 50° C. to afford the title product (41.5 g, 198 mmol, 99.5% yield) as light beige solid. tR: 0.45 min (LC-MS 2); ESI-MS: 211 [M+H]+; ESI-MS: 209 [M−H]− (LC-MS 2).
Quantity
33.2 g
Type
reactant
Reaction Step One
Name
Quantity
20.5 mL
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Yield
99.5%

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